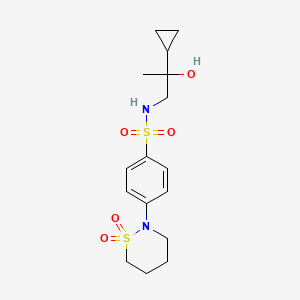![molecular formula C15H18N4O2S B2716370 4-methyl-N-[4-(pyrazin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide CAS No. 2034451-41-5](/img/structure/B2716370.png)
4-methyl-N-[4-(pyrazin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-methyl-N-[4-(pyrazin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide” is a novel drug candidate that shows promising results in various fields. It is a part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Molecular Structure Analysis
The molecular formula of the compound is C16H25N5O2 and it has a molecular weight of 319.409 . The InChI code is InChI=1/C16H25N5O2/c1-20-8-10-21 (11-9-20)16 (22)19-13-2-4-14 (5-3-13)23-15-12-17-6-7-18-15/h6-7,12-14H,2-5,8-11H2,1H3, (H,19,22)/t13-,14- .Physical And Chemical Properties Analysis
The compound is available in solid form . The solubility of the compound in DMSO is unknown .科学的研究の応用
Photosynthetic Electron Transport Inhibition
Research has shown that derivatives of pyrazoles, including those structurally related to "4-methyl-N-[4-(pyrazin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide," can act as potent inhibitors of photosynthetic electron transport. These compounds were evaluated for their ability to interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts, exhibiting inhibitory properties comparable to commercial herbicides like diuron, lenacil, and hexazinone. This highlights their potential as new leads in the development of herbicidal agents targeting photosynthesis (Vicentini et al., 2005).
Antimycobacterial Activity
Substituted isosteres of pyridine- and pyrazinecarboxylic acids, including compounds with structural similarities to "this compound," have demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis. These compounds, especially those derivatized to enhance lipophilicity, showed a range of activities, some outperforming the standard drug pyrazinamide. This suggests their potential use in treating tuberculosis by targeting specific biochemical pathways within the mycobacterial cell (Gezginci et al., 1998).
Cytotoxicity Against Cancer Cells
Novel derivatives, including those related to "this compound," have been synthesized and screened for their cytotoxic activity against cancer cell lines such as Ehrlich Ascites Carcinoma (EAC) cells. The structure-activity relationship studies of these compounds provide insights into designing more effective anticancer agents (Hassan et al., 2014).
Antifungal Activity
The synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, closely related to the core structure of "this compound," exhibited significant antifungal activities against a range of phytopathogenic fungi. The high efficacy of certain derivatives against these fungi, compared to commercial fungicides, indicates their potential as lead compounds in developing new antifungal agents (Du et al., 2015).
将来の方向性
The compound “4-methyl-N-[4-(pyrazin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide” shows promising results in various fields. It is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that have been designed, synthesized, and evaluated for their anti-tubercular activity . These compounds could be further developed and evaluated for their potential in treating tuberculosis .
特性
IUPAC Name |
4-methyl-N-(4-pyrazin-2-yloxycyclohexyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-10-14(22-9-18-10)15(20)19-11-2-4-12(5-3-11)21-13-8-16-6-7-17-13/h6-9,11-12H,2-5H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAGEQOMLKSEQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
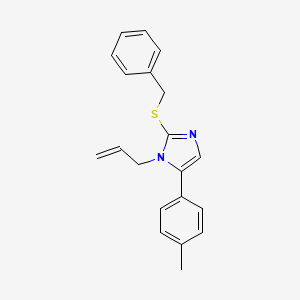
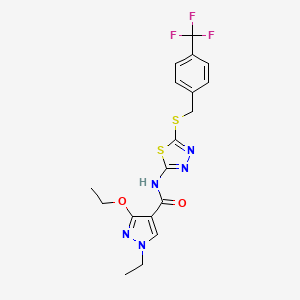

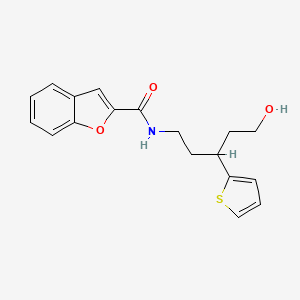
![3-(4-Chlorophenyl)-7,9-dimethyl-1-(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2716292.png)
![6-((5-ethylthiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2716294.png)
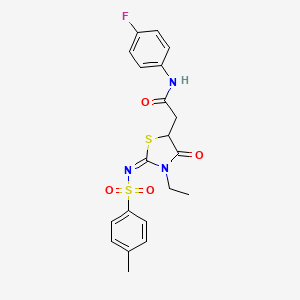
![Ethyl 2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2716300.png)
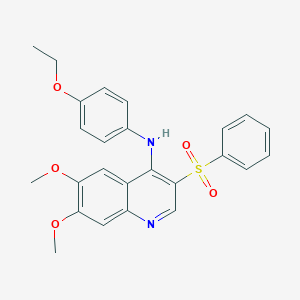
![5-(4-fluorophenyl)-3-(pyridin-4-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2716303.png)
![tert-butyl N-[1-(trifluoroacetyl)piperidin-3-yl]carbamate](/img/structure/B2716304.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(4-chlorophenyl)ethanediamide](/img/structure/B2716305.png)
![N-[3-[3-(4-methoxyphenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2716307.png)
